5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. This compound is characterized by its unique structural features, which include a thiazole ring fused with a triazole moiety, and functional groups that suggest potential biological activity. The molecular formula for this compound is , with a molecular weight of 455.62 g/mol .
This compound can be synthesized through various chemical processes and is available through chemical suppliers like Sigma-Aldrich. Its structural complexity makes it a subject of interest in medicinal chemistry and pharmacological research.
5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be classified under the following categories:
The synthesis of 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves several key steps:
Technical details regarding the specific reagents and conditions used in each step can vary significantly based on the desired purity and yield of the final product.
The molecular structure of 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be represented using various structural notations:
S=C(N(C)C(C1=CC=CC=C1)=N2)N2CN3CCN(C(C4=CC=CC=C4)C5=CC=CC=C5)CC3
BBDIKPXQGHEPPK-UHFFFAOYSA-N
The compound features:
The chemical reactivity of 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can be explored through various reactions:
Technical details regarding these reactions would include specific conditions such as temperature, solvent choice, and catalyst presence.
The mechanism of action for 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is not fully elucidated but may involve:
Data from biological assays would be necessary to provide concrete evidence for these mechanisms.
The physical properties of 5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol include:
Key chemical properties include:
Relevant data regarding these properties can be found in specialized chemical databases or literature .
5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol has potential applications in various scientific fields:
The diverse applications underscore the importance of continued research into this compound's properties and potential uses in science and medicine.
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4